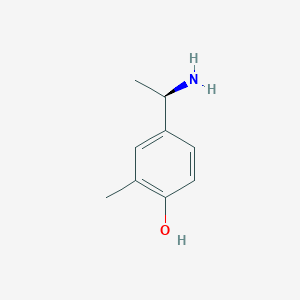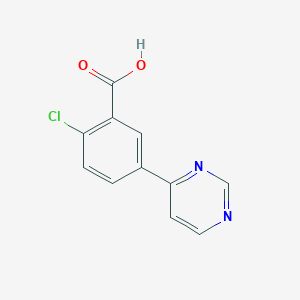
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a methoxy group, an imidazole ring, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Pyrrolidine Ring: This step involves the cyclization of an appropriate precursor, often using a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating certain pathways. The methoxy group and pyrrolidine ring can also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Methoxy-1-(2-(4-phenyl-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one
- 2-Methoxy-1-(2-(4-(p-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one
Uniqueness
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds.
特性
分子式 |
C18H23N3O2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H23N3O2/c1-12-6-4-7-14(10-12)15-11-19-17(20-15)16-8-5-9-21(16)18(22)13(2)23-3/h4,6-7,10-11,13,16H,5,8-9H2,1-3H3,(H,19,20) |
InChIキー |
JGWHLIMTGBAIDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3C(=O)C(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971276.png)




